2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Overview
Description
2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsReaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The ethylsulfanyl and triazole groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
- 2-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- 2-[3-(PROPYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE These compounds share similar core structures but differ in the substituents attached to the triazole ring. The unique properties of 2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE arise from the specific combination of its functional groups, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)-8-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c1-2-30-20-23-19(24-25-20)27-10-7-15-13(18(27)29)11-12-14(22-15)6-9-26(17(12)28)16-5-3-4-8-21-16/h3-11H,2H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZXFCOVIMCZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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